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Compound of Interest

Compound Name: ODM-204

Cat. No.: B3419984 Get Quote

This guide provides a detailed comparison of the published preclinical and clinical data for

ODM-204, a dual inhibitor of the androgen receptor (AR) and the enzyme CYP17A1,

developed for the treatment of castration-resistant prostate cancer (CRPC). The information is

intended for researchers, scientists, and drug development professionals interested in

understanding and potentially replicating the key findings of the ODM-204 studies.

Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical and clinical

studies of ODM-204.

Table 1: Preclinical Activity of ODM-204
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Parameter Cell Line / Model Result Reference

Androgen Receptor

(AR) Binding Affinity

(Ki)

Rat Prostate Cytosol 47 nM [1]

CYP17A1 Inhibition

(IC50)

Human Testicular

Microsomes
22 nM [1][2]

AR Inhibition (IC50) - 80 nM [2]

LNCaP Cell

Proliferation Inhibition

(IC50)

LNCaP 170 nM [1]

VCaP Cell

Proliferation Inhibition

(IC50)

VCaP 280 nM [1]

Tumor Growth

Inhibition

VCaP Xenograft

Model
66% [1]

AR(T877A) Mutant

Transactivation

Inhibition (IC50)

- 95 nM [1]

AR(W741L) Mutant

Transactivation

Inhibition (IC50)

- 277 nM [1]

AR(F876L) Mutant

Transactivation

Inhibition (IC50)

- 6 nM [1]

Table 2: Phase I Clinical Trial (DUALIDES - NCT02344017) Results for ODM-204 in mCRPC

Patients[1][2][3][4]
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Parameter Value

Number of Patients 23

Dose Levels (Twice Daily) 50 mg, 100 mg, 200 mg, 300 mg, 500 mg

Median Age 70 years (range: 57-84)

Median Baseline PSA 46.5 ng/mL (range: 0.7-249.6)

Patients with any PSA Decrease 30% (7 patients)

Median PSA Decrease 47% (range: 2-99%)

Patients with ≥50% PSA Decrease at 12 Weeks 13% (3 patients)

Most Common Treatment-Related Adverse

Events (≥20%)

Fatigue (26%), Nausea (26%), Decreased

Appetite (22%), Diarrhea (22%), Vomiting (22%)

Experimental Protocols
Detailed methodologies for the key experiments cited in the ODM-204 publications are outlined

below.

1. Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the binding affinity of ODM-204 to the androgen receptor.

Methodology:

Receptor Source: Rat prostate cytosolic lysates.

Radioligand: A radiolabeled androgen, such as [3H]-R1881.

Procedure: A competitive binding assay is performed where a constant concentration of

the radioligand is incubated with the receptor preparation in the presence of increasing

concentrations of the unlabeled competitor (ODM-204).

Incubation: The mixture is incubated to allow binding to reach equilibrium.
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Separation: Bound and free radioligand are separated using a method like dextran-coated

charcoal or filtration.

Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: The concentration of ODM-204 that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then

calculated using the Cheng-Prusoff equation.

2. CYP17A1 Inhibition Assay

Objective: To measure the inhibitory activity of ODM-204 against the CYP17A1 enzyme.

Methodology:

Enzyme Source: Human testicular microsomes or a human adrenal cortex cell line (e.g.,

NCI-H295R).[1][5]

Substrate: A radiolabeled CYP17A1 substrate, such as [3H]-progesterone or [3H]-

pregnenolone.

Procedure: The enzyme is incubated with the substrate in the presence of varying

concentrations of ODM-204.

Reaction: The enzymatic reaction is allowed to proceed, leading to the formation of

hydroxylated and/or lyase products.

Extraction: The steroid products are extracted from the reaction mixture.

Separation and Quantification: The products are separated by thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC) and quantified by radioactivity

measurement.

Data Analysis: The concentration of ODM-204 that inhibits 50% of the enzyme activity

(IC50) is calculated.

3. Cell Proliferation Assay
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Objective: To assess the effect of ODM-204 on the growth of androgen-dependent prostate

cancer cells.

Methodology:

Cell Lines: LNCaP and VCaP human prostate cancer cell lines.[1][6]

Culture Conditions: Cells are cultured in a charcoal-stripped medium to remove

endogenous androgens, in the presence of a synthetic androgen (e.g., 0.1 nM R1881) to

stimulate proliferation.[7]

Treatment: Cells are treated with increasing concentrations of ODM-204 for a specified

period (e.g., 4 days).[7]

Viability Assessment: Cell viability is determined using a colorimetric assay such as WST-8

or MTS, which measures the metabolic activity of the cells.

Data Analysis: The concentration of ODM-204 that inhibits cell growth by 50% (IC50) is

calculated from the dose-response curve.

4. VCaP Xenograft Model

Objective: To evaluate the in vivo antitumor activity of ODM-204.

Methodology:

Animal Model: Male severe combined immunodeficient (SCID) or other

immunocompromised mice.

Tumor Implantation: VCaP cells are subcutaneously injected into the flanks of the mice.[8]

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[8]

Treatment: Mice are treated with ODM-204 (e.g., 50 mg/kg/day, orally) or a vehicle control.

[1]

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body

weight and general health of the animals are also monitored.
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Endpoint: The study is terminated after a predefined period or when tumors in the control

group reach a certain size. Tumors are then excised and weighed.

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor

volume or weight in the treated group to the control group.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the mechanism of action of ODM-204 and a general workflow

for its preclinical evaluation.

Caption: Dual mechanism of action of ODM-204.
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Caption: Preclinical to clinical evaluation workflow for ODM-204.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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